Bicyclo[4.1.0]heptan-2-one
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[4.1.0]heptan-2-one and its derivatives often involves complex chemical processes. An efficient method was developed through the Au(I)-catalyzed synthesis of highly strained and functionalized bicyclo[3.2.0]heptanes, which may share synthetic pathways or intermediate structures with bicyclo[4.1.0]heptan-2-one derivatives (Li, Huang, & Zhang, 2008). Additionally, the synthesis of 2,5-diazabicyclo [4.1.0] heptane demonstrates the complexity and possibilities in creating bicyclic structures (Majchrzak, Kotelko, & Lambert, 1983).
Molecular Structure Analysis
The molecular structure of bicyclo[4.1.0]heptan-2-one and similar compounds has been a subject of study to understand their conformational properties and reactivity. The structure often adopts a boat-like conformation, which can be influenced by different substituents and reaction conditions. These structural features are crucial in designing molecules with specific properties and reactivities (Vorberg, Trapp, Carreira, & Müller, 2017).
Chemical Reactions and Properties
Bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. These reactions can lead to the formation of complex molecular architectures, which are valuable in synthetic chemistry and drug discovery. For instance, the photocycloaddition reactions can be used to construct more complex structures from bicyclic heptanes (Oderinde et al., 2020).
Scientific Research Applications
Chemical Synthesis and Properties
Bicyclo[4.1.0]heptan-2-one, also known as norcaranone, plays a significant role in chemical synthesis and studies of molecular properties. Billups et al. (1996) described the synthesis and properties of Bicyclo[4.1.0]hept-1,6-ene, a related compound, noting its dimerization and oxidation behavior to form carbonyl products, which highlights the compound's reactivity and potential applications in synthetic chemistry (Billups et al., 1996). Additionally, a study by Cox (1975) discussed various polycyclic compounds including Bicyclo[4.1.0]heptane group, providing insights into the structural characteristics and reactivity of these compounds (Cox, 1975).
Enantioselective Synthesis
The Bicyclo[4.1.0]heptane framework is notable in the field of enantioselective synthesis. Ray and Mukherjee (2022) reported on the catalytic desymmetrization of meso-Cyclopropane fused Cyclohexene-1,4-diones, an important step in synthesizing bioactive compounds with this framework (Ray & Mukherjee, 2022).
Photochemical and Thermal Reactions
The photochemical reaction mechanisms of Bicyclo[4.1.0]heptane have been a subject of interest. Wang and Ye (2006) conducted a theoretical study on this aspect, offering valuable insights into the reaction pathways and products formed during these processes (Wang & Ye, 2006). Similarly, Flowers and Penny (1973) explored the kinetics of the thermal gas phase isomerization of Bicyclo[4.1.0]heptane, contributing to our understanding of its behavior under high temperatures (Flowers & Penny, 1973).
Structural and Molecular Studies
Studies focusing on the structural aspects of Bicyclo[4.1.0]heptane and its derivatives are pivotal for understanding their chemical behavior. Shen, Mastryukov, and Boggs (1995) reinvestigated the molecular structure of Bicyclo[3.1.0]hexane and extended their research to include Bicyclo[4.1.0]heptane, utilizing ab initio calculations for deeper insights (Shen, Mastryukov & Boggs, 1995).
Safety And Hazards
The safety and hazards of “Bicyclo[4.1.0]heptan-2-one” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Relevant Papers For more detailed information, you may refer to peer-reviewed papers and technical documents related to "Bicyclo[4.1.0]heptan-2-one" .
properties
IUPAC Name |
bicyclo[4.1.0]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFRRXNDRBHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300325 | |
Record name | Bicyclo[4.1.0]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptan-2-one | |
CAS RN |
5771-58-4 | |
Record name | Bicyclo[4.1.0]heptan-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[4.1.0]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Norcaranone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FJ5445LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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